2-(3-Hydroxypyridin-2-yl)acetic acid
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Overview
Description
2-(3-Hydroxypyridin-2-yl)acetic acid is a compound with the molecular formula C7H7NO3 . It is also known as hydroxy (3-pyridinyl)acetic acid .
Synthesis Analysis
The synthesis of this compound involves the condensation of substituted 2-aminopyridines with α-halo ketones . A significant disadvantage of this method is the low total yield of the target product, an aspect inherent to a multistage process .Molecular Structure Analysis
The molecular structure of this compound features a furan ring which bears a nitro group . The crystal structure features two strong N–H…O hydrogen bonds with different packing motifs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.14 . It is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Anticancer Potential : A study conducted by Temple et al. (1983) explored the synthesis of potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from hydroxypyridine compounds. These compounds showed effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice bearing P388 leukemia (Temple et al., 1983).
Chemical Reactivity and Synthesis : Stein et al. (1978) reported on the reactivity of 3-hydroxypyridine N-oxide with various compounds, leading to the formation of 3-substituted 2-aminofuro[3,2-b]pyridines. This showcases the compound's potential in chemical synthesis (Stein et al., 1978).
Natural Occurrence : Li et al. (2012) isolated a new pyridine, 2-(4′-hydroxypyridin-3′-yl)-acetic acid, along with other alkaloids from the roots of Cinnamomum philippinense. This indicates its presence in natural sources and potential biological applications (Li et al., 2012).
Antimicrobial Activity : A study by Qiu et al. (2011) explored the antimicrobial activity of iron(III)-selective 3-hydroxypyridin-4-one chelators, showing inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria (Qiu et al., 2011).
Crystal Structure and Characterization : Zhao Jing-gui (2005) focused on the synthesis and characterization of 2-oxo-1,2-dihydropyridine-1-acetic acid, a novel compound related to hydroxypyridine, providing insights into its crystal structure and chemical properties (Zhao Jing-gui, 2005).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Some studies suggest that hydroxyl pyridinones, a class of compounds to which 2-(3-hydroxypyridin-2-yl)acetic acid belongs, may have antioxidative properties and could be involved in the inhibition of aldose reductase (alr2) .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that these conditions may be important for maintaining its stability.
properties
IUPAC Name |
2-(3-hydroxypyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-3-8-5(6)4-7(10)11/h1-3,9H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFWRYKYHQKFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538991 |
Source
|
Record name | (3-Hydroxypyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69022-71-5 |
Source
|
Record name | 3-Hydroxy-2-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69022-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Hydroxypyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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